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Introduction

Gibberellins (GAs) are phytohormones crucial for various plant development processes,
including seed germination, stem elongation, and flowering.[1] The GA signaling pathway is a
key regulatory network, and understanding the protein-protein interactions (PPIs) within it is
fundamental for both basic research and agricultural applications. The core of GA signaling
involves the GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1), DELLA proteins
which act as transcriptional repressors, and an F-box protein (SLY1 in Arabidopsis, GID2 in
rice) that is part of an SCF E3 ubiquitin ligase complex.[2][3] In the presence of GA, GID1
undergoes a conformational change that promotes its interaction with DELLA proteins.[4] This
interaction leads to the ubiquitination and subsequent degradation of DELLA proteins by the
26S proteasome, thereby de-repressing GA-responsive genes.[2][5]

The yeast two-hybrid (Y2H) system is a powerful and widely used genetic method to identify
and characterize protein-protein interactions in vivo.[6][7] It is particularly well-suited for
studying the GA signaling pathway because the key interactions are hormone-dependent and
occur within the nucleus, an environment mimicked by the Y2H system.[8][9] These notes
provide detailed protocols and data interpretation guidelines for using Y2H to analyze PPIs in
the GA signaling cascade.

Core Signaling Interactions

The primary interactions in the GA pathway that can be robustly analyzed using Y2H are:

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b7789140?utm_src=pdf-interest
https://www.benchchem.com/product/b7789140?utm_src=pdf-body
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2011.00107/full
http://kfrserver.natur.cuni.cz/studium/prednasky/bunka/2005/GA04.pdf
https://academic.oup.com/pcp/article/61/11/1902/5881643
https://www.researchgate.net/publication/23401051_Gibberellin_signaling
http://kfrserver.natur.cuni.cz/studium/prednasky/bunka/2005/GA04.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3440232/
https://pubmed.ncbi.nlm.nih.gov/28667612/
https://en.wikipedia.org/wiki/Two-hybrid_screening
https://scispace.com/pdf/ga-perception-and-signal-transduction-molecular-interactions-14bmne41au.pdf
https://pubmed.ncbi.nlm.nih.gov/23298808/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7789140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o GID1-DELLA Interaction: This is the central, GA-dependent interaction. In the absence of
GA, the interaction is weak or undetectable. The addition of bioactive GA (e.g., GA3 or GA4)
to the yeast growth medium induces a strong interaction.[10][11]

o DELLA-SCF Complex Interaction: DELLA proteins are recruited to the SCF E3 ubiquitin
ligase complex for degradation. This involves the interaction of the GA-GID1-DELLA complex
with the F-box protein component (e.g., SLY1/GID2) of the SCF complex.[2][3]

o DELLA Interactions with Other Transcription Factors: DELLA proteins also act as regulatory
hubs by interacting with other transcription factors, such as PHYTOCHROME
INTERACTING FACTORSs (PIFs) and JAZ proteins, integrating GA signaling with light and
jasmonate pathways, respectively.[1][4]

Experimental Protocols
Vector Construction

The GAL4-based Y2H system is commonly used, employing a DNA-binding domain (BD)
vector (e.g., pGBKT7) and an activation domain (AD) vector (e.g., pPGADT7).[6][12]

» Bait Vector (pGBKT7-GID1):

o Amplify the full-length coding sequence (CDS) of the GID1 gene from cDNA using PCR
primers that add appropriate restriction sites (e.g., Ndel and BamHI).

o Digest both the PCR product and the pGBKT?7 vector with the corresponding restriction
enzymes.

o Ligate the digested GID1 insert into the linearized pGBKT7 vector.

o Transform the ligation product into E. coli (e.g., DH5a) and select for kanamycin
resistance.

o Confirm the correct insertion and sequence by colony PCR and Sanger sequencing.

e Prey Vector (0GADT7-DELLA):
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o Follow the same procedure as above to clone the full-length CDS of a DELLA protein
(e.g., RGA, GAl, orrice SLR1) into the pGADT7 vector, using appropriate restriction sites
(e.g., EcoRIl and BamHlI).

o Select for ampicillin resistance in E. coli.

o Verify the construct by sequencing.

Yeast Transformation

The bait and prey plasmids are co-transformed into a suitable yeast reporter strain, such as
AH109 or Y2HGold. These strains contain multiple reporter genes (e.g., HIS3, ADE2, lacZ,
AURZ1-C) under the control of GAL4 upstream activating sequences (UAS).[12][13]

Protocol (Lithium Acetate/PEG Method):

 Inoculate a single colony of the yeast strain (e.g., AH109) into 5 mL of YPDA medium and
grow overnight at 30°C with shaking.

e Use the overnight culture to inoculate 50 mL of YPDA to an OD600 of ~0.2. Grow until the
ODG600 reaches 0.5-0.6.

e Harvest the cells by centrifugation at 1,000 x g for 5 min.
e Wash the cells with 25 mL of sterile water.

o Resuspend the cell pellet in 1 mL of sterile water and transfer to a microfuge tube. Pellet the
cells again and discard the supernatant.

o Resuspend the yeast pellet in 100 pL of transformation mix per reaction:

[¢]

240 pL PEG 3350 (50% wiv)

[e]

36 pL Lithium Acetate (1.0 M)

o

50 pL single-stranded carrier DNA (2.0 mg/mL, boiled and chilled)

[¢]

~100-500 ng each of bait (0 GBKT7-GID1) and prey (pGADT7-DELLA) plasmid DNA.
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o Add sterile water to a final volume of 360 pL.

Vortex the mixture thoroughly and incubate at 42°C for 40 minutes.[14]
Pellet the cells by centrifugation at 8,000 x g for 15 seconds.
Remove the supernatant and resuspend the pellet in 100 pL of sterile water.

Plate the cell suspension onto appropriate selective media.

Interaction Assays

a) Qualitative Growth Assay:

o Transformation Control: Plate a small aliquot of the transformed yeast onto SD/-Leu/-Trp
(Double Dropout, DDO) medium to select for cells that have successfully taken up both
plasmids.

Interaction Selection: Plate the remaining cells onto high-stringency selective medium, SD/-
Leu/-Trp/-His/-Ade (Quadruple Dropout, QDO).[10]

Hormone Dependence: Prepare two sets of QDO plates: one with no added hormone
(control) and one supplemented with 100 uM GAS3.[10][15]

Incubate plates at 30°C for 3-5 days. Growth on the QDO plates indicates a positive
interaction. The GA-dependent nature of the GID1-DELLA interaction will be evident by
robust growth only on the GA-supplemented plates.[10]

b) Quantitative B-Galactosidase Assay (Liquid Culture): This assay provides a quantitative
measure of interaction strength by measuring the activity of the lacZ reporter gene.[16][17]

¢ Inoculate single colonies from the SD/-Leu/-Trp plates into 5 mL of liquid SD/-Leu/-Trp
medium (with and without 100 uM GA3) and grow overnight at 30°C.

¢ Inoculate fresh 5 mL cultures to an OD600 of ~0.2 and grow to mid-log phase (OD600 = 0.6-
0.8).
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e Centrifuge 1.5 mL of culture, discard the supernatant, and resuspend the pellet in 1.5 mL of
Z-buffer (60 MM Na2HPO4, 40 mM NaH2P0O4, 10 mM KCI, 1 mM MgSO4, pH 7.0).

e Measure the OD600 of this suspension.

e Add 2.7 pL of B-mercaptoethanol and 100 pL of chloroform to 1 mL of the cell suspension.
Vortex vigorously for 30 seconds to permeabilize the cells.

e Incubate at 30°C for 5 minutes.

» Start the reaction by adding 200 pL of ONPG (o-nitrophenyl--D-galactopyranoside, 4 mg/mL
in Z-buffer).

e Incubate at 30°C until a yellow color develops. Stop the reaction by adding 500 pL of 1 M
Na2CO3.

o Centrifuge to pellet cell debris and measure the absorbance of the supernatant at 420 nm
(OD420).

o Calculate B-galactosidase units using the formula: Units = (1000 * OD420) / (t * V * OD600)
where t = time (min), V = volume of culture (mL).

Data Presentation

Quantitative data from B-galactosidase assays can be summarized to compare interaction
strengths.
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BENCHE

B-
. Galactosidase Interaction
Bait Prey GA3 (100 uM) . .
Activity (Miller  Strength
Units)
pGBKT7-GID1 pGADT7-DELLA + 150.5+£12.3 +++
pGBKT7-GID1 pGADT7-DELLA - 52+11 -
pGBKT7-GID1 pGADT7 (empty)  + 21+05 -
pGBKT7 (empty) pGADT7-DELLA  + 1.8+04 -
+++ (Positive
pGBKT7-p53 pGADT7-T N/A 195.0 + 15.8
Control)
) - (Negative
pGBKT7-Lamin pGADT7-T N/A 25+£0.6
Control)

Data are representative. Actual values will vary.[11][16]

Mandatory Visualizations

Gibberellin Signhaling Pathway
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Caption: Gibberellin signaling pathway leading to DELLA protein degradation.

Yeast Two-Hybrid Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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